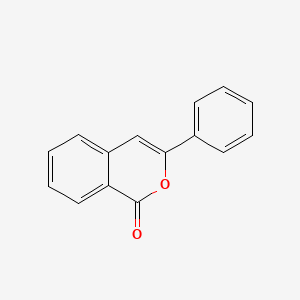

3-Phenyl-1H-isochromen-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDASZYFUIDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319004 | |

| Record name | 3-Phenyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4809-08-9 | |

| Record name | NSC338456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1H-2-BENZOPYRAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 1h Isochromen 1 One and Its Analogues

Metal-Free Strategies for 3-Phenyl-1H-isochromen-1-one Synthesis

Other Non-Metallic Cyclization Protocols

While metal-catalyzed reactions have traditionally dominated the synthesis of isocoumarins, recent research has seen a surge in the development of metal-free cyclization protocols, offering advantages in terms of cost, toxicity, and ease of purification.

A notable metal-free approach involves a sequential O-acylation/intramolecular Wittig reaction. mdpi.comhud.ac.uk This method utilizes the readily available (2-carboxybenzyl)triphenylphosphonium bromide, which reacts with various acid chlorides in the presence of a base like triethylamine. mdpi.com The reaction proceeds through an in-situ generated acid anhydride, which then undergoes an intramolecular Wittig reaction to furnish the 3-substituted isocoumarin (B1212949). This protocol has demonstrated high functional group tolerance and provides excellent yields, reaching up to 90%. mdpi.comhud.ac.uk The reaction of (2-carboxybenzyl)triphenylphosphonium bromide with benzoyl chloride, for instance, yields this compound in 82% yield. mdpi.com

Another significant non-metallic strategy is the Brønsted acid-mediated cyclization of ortho-alkynylaryl esters. Triflic acid (CF3SO3H) has been effectively employed to promote the hydrolysis and subsequent cyclization of 2-(alkynyl)benzamides under microwave conditions, leading to the formation of substituted isocoumarins. researchgate.net This method is characterized by short reaction times, good yields, and high regioselectivity. researchgate.net Similarly, a combination of silver triflate and p-toluenesulfonic acid (p-TSA) can effectively co-catalyze the cyclization of 2-alkynylbenzoates. unimi.it While this system contains silver, the study highlights the crucial role of the Brønsted acid in achieving high regioselectivity and yield, with the 6-endo-dig cyclization being favored over the 5-exo-dig pathway. unimi.it In some cases, the use of a strong acid alone is sufficient to promote the cyclization. unimi.it

The following table summarizes the yields of various 3-substituted-1H-isochromen-1-ones synthesized via the O-acylation/Wittig reaction protocol. mdpi.com

| Compound | R Group | Yield (%) |

| 4a | Phenyl | 82 |

| 4g | 4-(tert-butyl)phenyl | 78 |

| 4i | 4-(trifluoromethyl)phenyl | 72 |

| 4j | o-tolyl | 79 |

| 4l | 7-chloro, Phenyl | 86 |

Advancements in Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for this compound, focusing on the use of environmentally benign catalysts, improved atom economy, and enhanced reaction efficiency.

Nanocatalysis has emerged as a powerful tool in green synthesis, offering high catalytic activity, selectivity, and the potential for catalyst recycling. Several nanocatalyst systems have been successfully applied to the synthesis of this compound and its derivatives.

One prominent example is the use of mesoporous copper–magnesium oxide (CuO@MgO) hybrid nanoparticles. nih.govresearchgate.net These nanocatalysts have been employed in the synthesis of 3-substituted isocoumarins from 2-iodobenzoic acid and terminal alkynes in a green solvent, polyethylene (B3416737) glycol (PEG). nih.gov The reaction proceeds under mild conditions (80 °C) with a short reaction time (1 hour) and without the need for additives. nih.gov This system demonstrates excellent yields, with the synthesis of this compound achieving a 92% yield. nih.gov

Another effective nanocatalyst involves magnetic nanoparticles. A Schiff base complex magnetic nanocatalyst (Fe3O4@CS-SB-CaMgFe2O4) has been designed for the synthesis of 1H-isochromene derivatives. rsc.org This catalyst facilitates the reaction with high efficiency and short reaction times, adhering to green chemistry principles. rsc.org A key advantage of magnetic nanocatalysts is their facile separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse. rsc.org

The table below presents the yields for a selection of 3-substituted isocoumarins synthesized using the CuO@MgO nanocatalyst. nih.gov

| Compound | R Group | Yield (%) |

| 3a | Phenyl | 92 |

| 3b | p-Tolyl | 90 |

| 3e | Propyl | 94 |

| 3g | Methoxymethyl | 82 |

| 3i | Cyclopropyl | 78 |

Atom economy and reaction efficiency are critical metrics for evaluating the "greenness" of a synthetic process. Methodologies that maximize the incorporation of starting materials into the final product and proceed with high yields are highly desirable.

The aforementioned CuO@MgO nanocatalyzed synthesis of 3-substituted isocoumarins has been evaluated for its green chemistry metrics, demonstrating favorable results. researchgate.net The protocol exhibits a low E-factor, high reaction mass efficiency, and a high turnover number, indicating minimal waste generation and efficient catalyst performance. researchgate.net

| Green Chemistry Metric | Value |

| E-Factor | 0.71 |

| Reaction Mass Efficiency (%) | 58.28 |

| Process Mass Intensity | 1.71 |

| Turnover Number (TON) | 629 |

Data for the synthesis of this compound using a CuO@MgO nanocatalyst. researchgate.net

Furthermore, the metal-free O-acylation/Wittig reaction showcases high reaction efficiency with excellent yields (up to 90%), contributing positively to its green profile. mdpi.comhud.ac.uk Similarly, a Rh(III)-catalyzed C–H activation/annulation cascade reaction for isocoumarin synthesis also reports good to excellent yields, highlighting its efficiency. beilstein-journals.org Protocols that proceed with high atom economy are also being developed, such as those that prohibit the elimination of intermediates, thereby maximizing the incorporation of atoms from the reactants into the desired product. researchgate.net

Scalability and Practical Considerations in this compound Synthesis

For a synthetic method to be practically viable, it must be scalable and take into account factors such as cost, safety, and operational simplicity.

The recyclability of the catalyst is a major consideration for large-scale synthesis. The CuO@MgO nanocatalyst has been shown to be recyclable and reusable for up to five runs without a significant loss in its catalytic activity. researchgate.net Similarly, magnetic nanocatalysts offer the advantage of easy separation and recyclability, making them attractive for industrial applications. rsc.org

The ability to perform a synthesis on a larger scale is a key indicator of its practical utility. A gram-scale synthesis of an isocoumarin derivative has been successfully demonstrated using a Rh(III)-catalyzed C–H activation/annulation cascade, yielding the product in 84% yield (1.1 g) through simple recrystallization. beilstein-journals.org Another study involving a silver triflate/p-TSA co-catalyzed synthesis also reported a successful gram-scale reaction, yielding the desired isocoumarin in 93% yield and allowing for a reduction in catalyst loading. unimi.it

Other practical considerations include reaction conditions and the nature of the reagents. Methods that utilize mild reaction temperatures, short reaction times, and avoid toxic or expensive reagents are generally preferred. nih.govrsc.org The use of readily available starting materials and simple operational procedures, such as one-pot reactions, also enhances the practical applicability of a synthetic route. rsc.org

Mechanistic Investigations and Chemical Transformations of 3 Phenyl 1h Isochromen 1 One

Elucidation of Reaction Mechanisms in 3-Phenyl-1H-isochromen-1-one Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation. Various catalytic systems have been developed, each with distinct mechanistic pathways.

The synthesis of this compound often involves transition-metal catalysis, with palladium, rhenium, and gold complexes being prominent.

Palladium Catalysis: Palladium-catalyzed routes frequently proceed through a catalytic cycle initiated by the activation of a C-H bond. cnr.it In the reaction of o-alkynylbenzoates with o-bromobenzoic acids, a proposed mechanism involves a cascade C-H reaction initiated by oxypalladation, forming a five-membered C,C-palladacycle intermediate. acs.orgacs.org Subsequent steps include C-H activation and cyclization. acs.org Attempts to gain direct evidence for some proposed intermediates, such as by ESI-HRMS, have been challenging. cnr.it In certain palladium-catalyzed reactions, a Pd(II) intermediate is believed to be produced during the process. acs.org A dual catalytic system using both gold and palladium has also been explored, which is thought to involve organogold intermediates. nih.gov

Rhenium Catalysis: A plausible reaction pathway for rhenium-catalyzed cyclization of 2-ethynylbenzoic acids has been proposed. clockss.org The catalytic cycle is likely initiated by the decarbonylation of the ReCl(CO)₅ catalyst to form a coordinatively unsaturated 16-electron complex, ReCl(CO)₄. clockss.org This species activates the carbon-carbon triple bond of the substrate, facilitating a nucleophilic attack by the carboxylic acid group, which, after protonation, yields the this compound product. clockss.org

Silver Catalysis: Silver(I) salts can catalyze the regiocontrolled intramolecular addition of an amide's carbonyl group to an alkyne, providing an efficient route to related (1H)-isochromen-1-imines. researchgate.net

The efficiency and outcome of this compound synthesis are highly dependent on substrate structure and the specific reaction conditions employed.

Reaction Medium and Additives: The choice of solvent and additives can significantly influence reaction yields. In a palladium-catalyzed synthesis, using the ionic liquid tetrabutylammonium (B224687) acetate (B1210297) as the reaction medium enabled a smooth coupling and allowed for a reduction in catalyst concentration from 5 mol% to 0.5 mol% while increasing the yield to 84%. cnr.it

Substituent Effects: The electronic properties of substituents on the starting materials play a critical role. In rhenium-catalyzed cyclizations of 2-(arylethynyl)benzoic acids, substrates bearing electron-donating groups (e.g., methyl, methoxy) on the aryl ring proceeded with excellent selectivity and yields of up to 96%. clockss.org Similarly, in palladium-catalyzed reactions, the electronic nature of substituents on the aromatic rings was found to significantly influence reaction efficiency. acs.org

Catalyst and Temperature: The choice of catalyst and reaction temperature are key parameters. Various catalytic systems, including those based on palladium, rhenium, and copper, have been optimized for the synthesis. clockss.orgcnr.itnih.gov For instance, a rhenium-catalyzed reaction of 2-(phenylethynyl)benzoic acid gave an 80% yield at 80 °C, which was improved by extending the reaction time. clockss.org A separate method using mesoporous copper-magnesium oxide (CuO@MgO) hybrid nanoparticles as a catalyst in polyethylene (B3416737) glycol at 80 °C also proved effective. nih.gov

| Catalyst System | Substrate | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Benzoic acid / Phenylacetylene | Tetrabutylammonium acetate | 120 °C | 84% | cnr.it |

| ReCl(CO)₅ | 2-(Phenylethynyl)benzoic acid | Hexane | 80 °C | 80% | clockss.org |

| CuO@MgO Nanoparticles | 2-Iodobenzoic acid / Phenylacetylene | Polyethylene glycol | 80 °C | 92% | nih.gov |

| Metal-Free | 2-Iodobenzoic acid / Phenylacetylene | DMSO | 120 °C | 82% | mdpi.com |

Controlling regioselectivity is paramount in the synthesis of isocoumarins to avoid the formation of undesired isomers, such as phthalides.

Regioselective Cyclization: Many synthetic methods exhibit high regioselectivity. The rhenium-catalyzed cyclization of 2-(phenylethynyl)benzoic acid, for example, strongly favors the 6-endo cyclization pathway to produce this compound, with only a small amount (1%) of the 5-exo cyclized product, 3-(benzylidene)phthalide, being formed. clockss.org Similarly, a one-pot synthesis using silver nanoparticle catalysis proceeds via a substrate-controlled 6-endo-dig cyclization in a highly regioselective manner. researchgate.net

Substrate-Controlled Regiodivergence: In some palladium-catalyzed systems, the regiochemical outcome can be deliberately switched by changing the substrate structure. acs.org When o-alkynylbenzoates are used, the reaction proceeds via a 6-endo cyclization to form polyarene-fused isocoumarins. acs.orgacs.org In contrast, using 8-(alkynyl)-1-naphthoates as substrates directs the reaction through a 6-exo cyclization pathway to yield different benzo[g]naphthochromen-4-ones. acs.org This demonstrates a powerful substrate-controlled regiodivergent synthesis. Steric hindrance on the aryl rings of the substrate can also be used to control the regioselectivity of the C-H activation step. acs.org

Chemical Derivatization and Functionalization of this compound

The this compound core is a versatile scaffold for chemical modification, allowing for the synthesis of a wide range of analogues for specific applications.

The phenyl group at the 3-position is amenable to aromatic electrophilic substitution, providing a key handle for functionalization.

Chlorosulfonation: The chlorosulfonation of this compound has been studied to introduce a sulfonyl chloride group. bioorganica.com.uagrafiati.com The reaction with chlorosulfonic acid typically yields 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. bioorganica.com.uagrafiati.com Reaction parameters have been optimized; for instance, heating the reaction mixture to 110 °C for 20 hours was employed to synthesize a disulfochloride by-product, 3-(4-(chlorosulfonyl)phenyl)-1-oxo-1H-isochromene-7-sulfonyl chloride. bioorganica.com.ua This sulfonyl chloride intermediate is a valuable precursor for further derivatization.

The derivatization of the this compound skeleton has led to the development of compounds with potential therapeutic and materials science applications.

Synthesis of Sulfonamide Analogues: The 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride intermediate is sufficiently active to react with a variety of amines, leading to the synthesis of a library of novel sulfonamide derivatives. bioorganica.com.uaresearchgate.net These compounds have been synthesized and evaluated for their potential as anticancer agents, although initial screenings showed no significant cytotoxicity. bioorganica.com.uaresearchgate.net

Analogues for Antioxidant and Antiplatelet Activity: Extensive research has focused on designing and synthesizing analogues of this compound as potent antioxidant and antiplatelet agents. nih.govbenthamscience.com By introducing various substituents onto the phenyl and benzo portions of the isocoumarin (B1212949) scaffold, structure-activity relationship (SAR) studies have been conducted. researchgate.netresearchgate.net Some of these synthesized analogues exhibited antioxidant activities 7- to 16-fold higher than ascorbic acid and showed potent inhibition of arachidonic acid-induced platelet aggregation. benthamscience.comresearchgate.net

Derivatization for Other Applications: Downstream functionalization has been achieved using modern cross-coupling reactions. For example, an allyl-substituted isocoumarin derivative was further modified via Suzuki–Miyaura cross-coupling reactions to introduce various aryl and heteroaryl groups, demonstrating the utility of this scaffold in creating diverse molecular architectures. nih.govacs.org Other derivatives have been synthesized and evaluated for their fluorescence properties and as potential inhibitors of enzymes like carbonic anhydrase. mdpi.comnih.gov

| Modification Type | Derivative Class | Target Application | Reference |

|---|---|---|---|

| Chlorosulfonation followed by amination | 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides | Anticancer agents | bioorganica.com.uaresearchgate.net |

| Substitution on phenyl and benzo rings | Variously substituted 3-phenyl-1H-isochromen-1-ones | Antioxidant and antiplatelet agents | nih.govbenthamscience.comresearchgate.net |

| Suzuki–Miyaura cross-coupling | 4-Allyl-7-aryl-3-phenyl-1H-isochromen-1-ones | Diverse molecular architectures | nih.govacs.org |

| Various substitutions | 3-Substituted isocoumarins | Fluorescent materials | mdpi.com |

| Hydrazone formation | 3-(1-(2-phenylhydrazono)ethyl)-1H-isochromen-1-one | Carbonic anhydrase inhibition | nih.gov |

Biological Activities and Therapeutic Potential of 3 Phenyl 1h Isochromen 1 One Analogues

Antioxidant Activity Profile

The antioxidant potential of 3-Phenyl-1H-isochromen-1-one analogues has been systematically investigated, revealing significant free radical scavenging capabilities. This activity is crucial in combating oxidative stress, a pathological process implicated in numerous chronic diseases.

In Vitro Assay Methodologies (e.g., DPPH Scavenging)

The primary method utilized to quantify the antioxidant capacity of this compound analogues is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net This widely accepted in vitro technique measures the ability of a compound to act as a free radical scavenger. The assay involves a stable free radical, DPPH, which presents a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes reduced, leading to a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant potency of the tested compound. nih.gov In studies involving this compound analogues, a series of these compounds were synthesized and subjected to the DPPH assay to determine their efficacy. researchgate.netbenthamscience.com

Comparative Biological Efficacy and Potency

Research has demonstrated that analogues of this compound are not only effective antioxidants but, in some cases, are significantly more potent than established standards like ascorbic acid. nih.gov Out of a series of synthesized derivatives, ten analogues displayed notable antioxidant activity in the DPPH assay. researchgate.netbenthamscience.com Among these, five compounds were identified as exceptionally potent. nih.govresearchgate.net

The biological efficacy of these select analogues was found to be between 7 and 16 times greater than that of ascorbic acid, a benchmark antioxidant. nih.govresearchgate.netbenthamscience.com This highlights the therapeutic potential of the this compound scaffold in the development of novel antioxidants.

Table 1: Antioxidant Activity of this compound Analogues

| Compound Class | Assay | Potency Comparison | Reference |

|---|

Antiplatelet Activity Investigations

Beyond their antioxidant properties, this compound derivatives have been identified as powerful inhibitors of platelet aggregation, suggesting their potential utility in cardiovascular medicine. nih.gov

Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation

In vitro studies have confirmed that this compound analogues exhibit potent antiplatelet effects. nih.gov The primary model used for this evaluation is the inhibition of platelet aggregation induced by arachidonic acid (AA). nih.govbenthamscience.com Arachidonic acid is a key signaling molecule that, when released, initiates an enzymatic cascade leading to the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Investigations revealed that nearly all synthesized this compound analogues demonstrated significant inhibitory activity against AA-induced platelet aggregation. nih.govresearchgate.net Notably, some of these compounds were found to be approximately 7-fold more active than aspirin, a widely used antiplatelet medication. nih.govbenthamscience.com

Table 2: Antiplatelet Activity of this compound Analogues

| Compound Class | Inducing Agent | Activity Comparison | Reference |

|---|

Potential Mechanistic Pathways of Platelet Inhibition

The potent inhibition of arachidonic acid-induced platelet aggregation strongly suggests that the mechanism of action for these compounds involves the cyclooxygenase (COX) pathway. nih.govresearchgate.net Arachidonic acid is the natural substrate for COX enzymes (COX-1 and COX-2), which catalyze its conversion into prostaglandin (B15479496) H2, the precursor for various prostanoids, including the pro-aggregatory agent thromboxane A2.

Prior to these investigations, there were no reports on the inhibition of the COX-1 enzyme by 3-phenyl-1H-isochromen-1-ones. nih.govresearchgate.netresearchgate.net The ability of these analogues to block aggregation initiated by arachidonic acid implies that they likely act by inhibiting the COX-1 enzyme, thereby preventing the synthesis of thromboxane A2 and halting the aggregation cascade. This targeted inhibition represents a key mechanistic pathway for their observed antiplatelet effects.

Anticancer and Cytotoxicity Studies

In the search for new anticancer agents, researchers have also explored derivatives of the this compound scaffold. bioorganica.com.ua Specifically, a series of sulfonamide derivatives were synthesized by reacting 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with various amines. bioorganica.com.ua

These novel sulfonamides containing the 1H-isochromen-1-one fragment were then evaluated for their anticancer activity. bioorganica.com.ua The results from this particular study indicated that the synthesized sulfonamide derivatives of this compound did not show any significant or appreciable cytotoxicity against the tested cancer cell lines. bioorganica.com.uaresearchgate.netbioorganica.org.ua

Antiproliferative Effects on Cancer Cell Lines

Isocoumarin (B1212949) derivatives have been investigated for their cytotoxic effects against various cancer cell lines. rsc.orgresearchgate.net Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in breast cancer cells. nih.gov

For instance, novel 8-amido isocoumarin derivatives were screened for their cytotoxic effects on human breast cancer MCF-7 and MDA-MB-231 cells. nih.gov Among the synthesized compounds, N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) demonstrated potent cytotoxicity against both breast cancer cell lines. nih.gov Further investigation through flow cytometry confirmed that these compounds induce apoptosis. nih.gov

Another study reported the isolation of 3-phenylisocoumarin from Azara dentata and its subsequent analysis for cytotoxic effects on MCF-7 human breast cancer cells. researchgate.netjcchems.com Additionally, some isocoumarins, while demonstrating antiproliferative activity, have shown weak cytotoxicity against certain cell lines like HeLa cells. rsc.org

The antiproliferative activity of 3-phenylisocoumarins with a sulfonamide group at the 4' position was also investigated. bioorganica.com.ua However, these specific derivatives did not show a significant inhibitory effect on the growth of the tested cancer cell lines. bioorganica.com.ua In contrast, a mixture of pestalalactone atropisomers A/B exhibited moderate cytotoxic activities against four human cancer cell lines (BGC-823, H460, PC-3, and SMMC-7721) with IC50 values ranging from 6.8 to 87.7 μM. researchgate.net

Fungal-derived isocoumarins have also been a significant area of research. Versicoumarins A, isolated from a marine-derived fungus, displayed strong cytotoxic effects toward MCF7 and A549 tumor cell lines with IC50 values of 4.0 and 3.8 μM, respectively. rsc.org Another compound, apergisocoumarin G, exhibited potent cytotoxicity against MIA-PaCa-2 and AsPC-1 pancreatic cancer cell lines with IC50 values of 1.63 and 5.53 μM, respectively. nih.gov However, not all fungal isocoumarins show such potent activity. For example, mullein and cis-4-hydroxymellein, isolated from a marine-derived Aspergillus species, showed no cytotoxicity against HCT-8 and MDA-MB-435 tumor cell lines. rsc.org

Table 1: Antiproliferative Effects of Selected Isocoumarin Analogues

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) | MCF-7, MDA-MB-231 | Potent cytotoxicity, apoptosis induction | nih.gov |

| N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) | MCF-7, MDA-MB-231 | Potent cytotoxicity, apoptosis induction | nih.gov |

| 3-Phenylisocoumarin | MCF-7 | Cytotoxic effects | researchgate.netjcchems.com |

| Pestalalactone atropisomer A/B mixture | BGC-823, H460, PC-3, SMMC-7721 | Moderate cytotoxic activity (IC50: 6.8-87.7 μM) | researchgate.net |

| Versicoumarins A | MCF-7, A549 | Strong cytotoxic effect (IC50: 4.0 and 3.8 μM) | rsc.org |

| Apergisocoumarin G | MIA-PaCa-2, AsPC-1 | Potent cytotoxicity (IC50: 1.63 and 5.53 μM) | nih.gov |

| Mullein, cis-4-hydroxymellein | HCT-8, MDA-MB-435 | No cytotoxicity | rsc.org |

Evaluation of Differential Cytotoxicity

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal, healthy cells. nih.gov Research on isocoumarin derivatives has addressed this by evaluating their cytotoxicity against both cancerous and non-tumorigenic cell lines.

In the study of 8-amido isocoumarin derivatives, the two most potent compounds, S1 and S2, were found to be less toxic to the non-tumorigenic immortalized ovarian surface epithelial cell line IOSE-364 compared to the breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov This suggests a degree of selective cytotoxicity, a desirable characteristic for potential anticancer agents. nih.gov

Similarly, the isocoumarin NM-3 demonstrated selective cytotoxicity towards human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs) in a dose-dependent manner, while showing no cytotoxic effects on LLC and Seg-1 tumor cells at the lowest tested concentration. aacrjournals.org

However, not all isocoumarins exhibit this favorable differential toxicity. For example, certain azolyl-thioisocoumarins, while showing antifungal activity, appeared to have slightly higher toxicity against normal MRC5 cells when compared to their parent O-analogues. scispace.com

Table 2: Differential Cytotoxicity of Isocoumarin Analogues

| Compound | Cancer Cell Line | Normal Cell Line | Outcome | Reference |

|---|---|---|---|---|

| S1 and S2 (8-amido isocoumarins) | MCF-7, MDA-MB-231 | IOSE-364 | Less toxic to normal cells | nih.gov |

| NM-3 | LLC, Seg-1 | HUVECs, HAECs | Selectively cytotoxic to endothelial cells | aacrjournals.org |

| Azolyl-thioisocoumarins | - | MRC5 | Slightly higher toxicity to normal cells | scispace.com |

Enzyme Inhibition Profiles of Isocoumarin Derivatives

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. mdpi.com Certain isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. nih.govnih.govresearcher.life

Isocoumarins have emerged as a novel class of CA inhibitors. nih.govtandfonline.com A study investigating a series of 3-substituted and 3,4-disubstituted isocoumarins found that they selectively inhibited the tumor-associated isoforms hCA IX and hCA XII in the low micromolar range, while showing no significant inhibition of the cytosolic isoforms hCA I and hCA II. nih.govnih.govtandfonline.com The inhibition constants (KIs) ranged from 2.7 to 78.9 µM against hCA IX and 1.2 to 66.5 µM against hCA XII. nih.govtandfonline.com It is hypothesized that, similar to coumarins, isocoumarins act as prodrugs that are hydrolyzed by the esterase activity of CA to form 2-carboxy-phenylacetic aldehydes, which then act as the inhibitors. nih.govtandfonline.comresearchgate.net

Further research on isocoumarin-chalcone hybrids also demonstrated selective inhibition of tumor-associated CAs. researcher.life These hybrids were found to be low micromolar or submicromolar inhibitors of hCA IX and XII, while not significantly inhibiting the off-target cytosolic isoforms hCA I and II (KI > 100 μM). researcher.life

Table 3: Carbonic Anhydrase Inhibition by Isocoumarin Derivatives

| Compound Class | Target Isoforms | Non-Target Isoforms | Inhibition Range (KI) | Reference |

|---|---|---|---|---|

| 3-Substituted and 3,4-disubstituted isocoumarins | hCA IX, hCA XII | hCA I, hCA II | 2.7–78.9 µM (hCA IX), 1.2–66.5 µM (hCA XII) | nih.govtandfonline.com |

| Isocoumarin-chalcone hybrids | hCA IX, hCA XII | hCA I, hCA II | Low micromolar to submicromolar | researcher.life |

Other Pharmacological Activities of Related Isocoumarin Scaffolds

Antibacterial and Antimicrobial Effects

The isocoumarin scaffold is present in many natural products that exhibit a broad spectrum of pharmacological activities, including antimicrobial effects. scirp.orgrsc.org Synthetic isocoumarin derivatives have also been extensively studied for their antibacterial properties.

A study on 3-(substituted phenyl) isocoumarins showed that these compounds, particularly the 1-thio derivatives, exhibited greater antibacterial potential than their parent isocoumarins and nitrogen analogues (1(2H)-isoquinolones). scirp.org Specifically, 3-(4-nitrophenyl) isocoumarin displayed moderate activity against all tested gram-positive and gram-negative bacterial strains. scirp.org Another study synthesized a series of 3,4-disubstituted and 3,4,8-trisubstituted isocoumarins and found that a majority of them were remarkably active against gram-negative bacteria. derpharmachemica.com

The antibacterial activity of isocoumarin derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) was also evaluated. rsc.org Compounds with N-substituted indole (B1671886) scaffolds showed good bacterial zone inhibition, with one derivative displaying excellent antibacterial activity. rsc.org Furthermore, a series of isocoumarin derivatives of ibuprofen, flurbiprofen, naproxen, and valproic acid showed antibacterial activity against several Gram-negative and Gram-positive bacterial strains. tandfonline.com

Research on isocoumarin thioanalogues revealed that these compounds showed good antibacterial activity against Proteus mirabilis. researchgate.net Dihydroisocoumarin derivatives isolated from the fungus Penicillium chrysogenum also exhibited selective antibacterial activity against Gram-positive bacteria, with a chloro-dihydroisocoumarin derivative showing potential antimicrobial activities against all tested strains. nih.gov

Table 4: Antibacterial Activity of Selected Isocoumarin Scaffolds

| Compound Class/Derivative | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 3-(4-nitrophenyl) isocoumarin | Gram-positive and Gram-negative strains | Moderate activity | scirp.org |

| 3,4-Disubstituted and 3,4,8-trisubstituted isocoumarins | Gram-negative bacteria | Remarkable activity | derpharmachemica.com |

| Isocoumarin with N-substituted indole scaffold | Gram-positive and Gram-negative bacteria | Good to excellent bacterial growth inhibition | rsc.org |

| Isocoumarin derivatives of NSAIDs | Gram-negative and Gram-positive strains | Antibacterial activity | tandfonline.com |

| Isocoumarin thioanalogues | Proteus mirabilis | Good antibacterial activity | researchgate.net |

| Chloro-dihydroisocoumarin | Gram-positive and Gram-negative strains | Potential antimicrobial activity | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, isocoumarin derivatives have demonstrated notable antifungal properties. scirp.orgderpharmachemica.com

In a comparative study, the thio derivatives of 3-(substituted phenyl) isocoumarins were found to possess greater antifungal activity than the parent isocoumarins and their nitrogen analogues. scirp.orgscirp.org Specifically, 3-(3-fluorophenyl)-1H-isochromene-1-thione and 3-(2-chloro-4-fluorophenyl)-1H-isochromene-1-thione showed excellent growth inhibition against Aspergillus flavus and Aspergillus pterus, and good activity against Aspergillus niger. scirp.org

A series of 3,4-disubstituted and 3,4,8-trisubstituted isocoumarins were tested for their growth inhibitory activities against pathogenic fungi, with one derivative displaying the highest antifungal and fungicidal activity against Chaetomium. derpharmachemica.com Similarly, isocoumarin derivatives of various carboxylic acids, including NSAIDs, showed antifungal activity. tandfonline.comtandfonline.com

Novel azolyl-thioisocoumarin derivatives exhibited moderate antifungal activity against Candida albicans, while azolyl-isocoumarins with methylene (B1212753) linkers and azolyl-phthalides were inactive. scispace.com Some naturally occurring isocoumarins have shown weak antifungal activities against C. albicans, Candida parapsilosis, and Cryptococcus neoformans with MIC values of 100 μg/mL. researchgate.net

Table 5: Antifungal Properties of Selected Isocoumarin Scaffolds

| Compound Class/Derivative | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-fluorophenyl)-1H-isochromene-1-thione, 3-(2-chloro-4-fluorophenyl)-1H-isochromene-1-thione | Aspergillus flavus, Aspergillus pterus, Aspergillus niger | Excellent to good growth inhibition | scirp.org |

| 3,4-Disubstituted and 3,4,8-trisubstituted isocoumarins | Chaetomium | Highest antifungal and fungicidal activity | derpharmachemica.com |

| Azolyl-thioisocoumarin derivatives | Candida albicans | Moderate antifungal activity | scispace.com |

| Naturally occurring isocoumarins | C. albicans, C. parapsilosis, C. neoformans | Weak antifungal activity (MIC 100 μg/mL) | researchgate.net |

Anti-HIV Activity

The quest for novel antiretroviral agents has led to the exploration of diverse chemical scaffolds, including those related to isocoumarins. While direct studies on this compound itself are limited in this context, research on structurally related analogues has shown promise.

A series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, which share a core structural resemblance to 3-phenyl-1H-isochromen-1-ones, have been synthesized and evaluated for their in vitro anti-HIV activity. ptfarm.pl One compound in this series, in particular, demonstrated noteworthy activity against the IIIB and ROD strains of HIV-1. ptfarm.pl The half-maximal inhibitory concentration (IC50) for this compound against the IIIB strain was found to be 9.05 µM. ptfarm.pl Further research has also highlighted that certain coumarin (B35378) derivatives can exhibit anti-HIV properties through various mechanisms, including the inhibition of HIV reverse transcriptase and integrase. mdpi.com

In Vitro Anti-HIV Activity of a 3-(Substituted Phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole Analogue

| Compound | HIV-1 Strain | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogue | IIIB | 9.05 | ptfarm.pl |

| 3-(Substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogue | ROD | >125 | ptfarm.pl |

Antimalarial Efficacy

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial drugs. Isocoumarin derivatives have been investigated as a potential source of such agents.

Studies on natural and semisynthetic isocoumarins isolated from a marine-derived fungus of the Exserohilum species have revealed significant antiplasmodial activity. acs.orgnih.govresearchgate.net A number of these compounds, which possess an all-cis stereochemistry, have demonstrated potent activity against P. falciparum. acs.orgnih.govresearchgate.net For instance, one of the most potent semisynthetic derivatives, designated as 1n , exhibited an IC50 value of 0.4 µM. acs.orgnih.gov This particular compound is believed to exert its antimalarial effect through multiple mechanisms, including the inhibition of hemozoin polymerization, a critical detoxification pathway for the parasite, and the inhibition of P. falciparum DNA gyrase. acs.orgnih.gov

Furthermore, a series of 1,2,3-triazole derivatives of isocoumarins and 3,4-dihydroisocoumarins have been synthesized and tested for their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govbenthamdirect.com The most active of these compounds displayed IC50 values in the sub-micromolar to low micromolar range, highlighting the potential of the isocoumarin scaffold in overcoming drug resistance. nih.govbenthamdirect.com

Antiplasmodial Activity of Isocoumarin Analogues against Plasmodium falciparum

| Compound Analogue | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Natural Isocoumarin (1) | Not Specified | 1.1 | acs.orgnih.gov |

| Semisynthetic Derivative (1d) | Not Specified | 0.8 | acs.orgnih.gov |

| Semisynthetic Derivative (1n) | Not Specified | 0.4 | acs.orgnih.gov |

| Semisynthetic Derivative (2a) | Not Specified | 2.6 | acs.orgnih.gov |

| 1,2,3-Triazole Isocoumarin Derivatives (Range) | W2 (Chloroquine-resistant) | 0.68 - 2.89 | nih.govbenthamdirect.com |

| 3D7 (Chloroquine-sensitive) | 0.85 - 2.07 | nih.govbenthamdirect.com |

Anti-Inflammatory Response Modulation

Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a major therapeutic goal. Analogues of this compound have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes.

A study focused on the design and synthesis of this compound analogues identified them as potent antioxidant and antiplatelet agents. nih.govresearchgate.net While direct COX-1 inhibition data was not the primary focus, the potent antiplatelet activity observed for many of the analogues, some being several-fold more active than aspirin, suggests an interaction with the arachidonic acid cascade, of which COX enzymes are a critical component. nih.govresearchgate.net

More direct evidence of the anti-inflammatory potential of this class of compounds comes from research on isochromen-1-one derivatives of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. researchgate.net One such derivative, 3-[1-(3-benzoylphenyl)ethyl]-1H-isochromen-1-one, was found to possess enhanced anti-inflammatory and antioxidant activity compared to the parent drug. researchgate.net The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com The enhanced activity of the isochromen-1-one derivative suggests that this scaffold can be effectively utilized to develop more potent anti-inflammatory agents. researchgate.netmdpi.com

Anti-Inflammatory and Related Activities of this compound Analogues

| Compound Analogue | Activity | Key Finding | Reference |

|---|---|---|---|

| Various this compound analogues | Antiplatelet Activity (Arachidonic Acid-induced) | Several analogues showed up to 7-fold greater activity than aspirin. | nih.govresearchgate.net |

| 3-[1-(3-benzoylphenyl)ethyl]-1H-isochromen-1-one | In Vitro Anti-inflammatory and Antioxidant Activity | Showed better activity compared to the parent drug, ketoprofen. | researchgate.net |

Structure Activity Relationship Sar and Rational Design in 3 Phenyl 1h Isochromen 1 One Research

Elucidation of Structural Determinants for Biological Activity

The foundational structure of 3-phenyl-1H-isochromen-1-one, a class of isocoumarins, has been identified as a promising scaffold for therapeutic development. researchgate.netbenthamdirect.comnih.gov Isocoumarins, whether as a complete framework or as part of a larger molecule, have been explored for various biological activities. nih.goveurekaselect.com Initial research rationalized that the this compound prototype could possess both antioxidant and antiplatelet properties, prompting investigations into this class of heterocycles. researchgate.netbenthamdirect.comeurekaselect.com

The core structure consists of a bicyclic isochromen-1-one (isocoumarin) ring system with a phenyl group attached at the 3-position. This basic arrangement is the primary determinant of its biological potential. SAR studies have revealed that the presence of both the isocoumarin (B1212949) lactone ring and the 3-phenyl substituent is crucial. The phenyl ring, in particular, offers a versatile site for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties to enhance its interaction with biological targets. researchgate.netnih.gov The goal of these studies has been to synthesize a series of analogs to identify potent compounds and understand the structural requirements for their antioxidant and antiplatelet activities through in vitro assays and in silico molecular docking studies. nih.goveurekaselect.com

Influence of Substituent Position and Nature on Efficacy

Systematic studies on a series of synthesized this compound analogs have provided detailed insights into how the position and chemical nature of substituents on the 3-phenyl ring influence biological efficacy. researchgate.net The antioxidant activity, measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and the antiplatelet activity, evaluated against arachidonic acid (AA)-induced platelet aggregation, were found to be highly sensitive to these structural modifications. researchgate.netnih.gov

Key findings from these SAR studies are summarized below:

Unsubstituted Compound : The parent compound, this compound, showed moderate antioxidant and potent antiplatelet activity, establishing a baseline for comparison.

Influence of Hydroxyl (-OH) Groups : The presence of hydroxyl groups on the phenyl ring significantly enhanced antioxidant activity.

A single hydroxyl group at the para-position resulted in a notable increase in antioxidant capacity.

The introduction of a second hydroxyl group, as in the 3,4-dihydroxy substituted analog, led to the most potent antioxidant activity in the series, approximately 16 times more potent than the ascorbic acid standard. researchgate.neteurekaselect.com

Conversely, the 3,4,5-trihydroxy substituted analog showed a decrease in activity compared to the dihydroxy version, suggesting an optimal number and arrangement of hydroxyl groups.

Influence of Methoxy (B1213986) (-OCH₃) Groups : Methoxy substitution also modulated activity. The 4-methoxy analog displayed good antioxidant and potent antiplatelet effects. The 3,4-dimethoxy analog showed comparable, albeit slightly reduced, activity.

Influence of Halogens (-Cl) : The introduction of a chloro group at the para-position resulted in a compound with strong antiplatelet activity, demonstrating efficacy approximately seven times that of aspirin. researchgate.neteurekaselect.com However, its antioxidant capacity was less pronounced compared to hydroxylated analogs.

General Trends : For antioxidant activity, electron-donating groups, particularly hydroxyls, were found to be beneficial. For antiplatelet activity, both electron-donating (methoxy) and electron-withdrawing (chloro) groups at the para-position of the phenyl ring led to high potency. researchgate.net

The following table details the comparative activities of selected analogs.

| Compound Name | Substituent on 3-Phenyl Ring | Antioxidant Activity (DPPH) IC₅₀ (µM) | Antiplatelet Activity (AA-induced) IC₅₀ (µM) |

| This compound | H | 25.46 | 13.0 |

| 3-(4-Hydroxyphenyl)-1H-isochromen-1-one | 4-OH | 11.24 | 12.0 |

| 3-(3,4-Dihydroxyphenyl)-1H-isochromen-1-one | 3,4-diOH | 3.01 | 14.0 |

| 3-(3,4,5-Trihydroxyphenyl)-1H-isochromen-1-one | 3,4,5-triOH | 4.88 | 15.0 |

| 3-(4-Methoxyphenyl)-1H-isochromen-1-one | 4-OCH₃ | 21.04 | 9.0 |

| 3-(3,4-Dimethoxyphenyl)-1H-isochromen-1-one | 3,4-diOCH₃ | 22.12 | 11.0 |

| 3-(4-Chlorophenyl)-1H-isochromen-1-one | 4-Cl | 26.12 | 7.0 |

| Ascorbic Acid (Standard) | - | 49.21 | - |

| Aspirin (Standard) | - | - | 48.0 |

Strategic Scaffold Modification and Analog Design

Beyond simple substituent changes on the phenyl ring, strategic modification of the this compound scaffold itself has been explored to develop new analogs with potentially different biological activities. This approach involves making more significant alterations to the core structure to probe interactions with new biological targets or to improve drug-like properties.

One notable example of strategic scaffold modification is the synthesis of sulfonamide derivatives. bioorganica.org.uaresearchgate.net In this strategy, the 3-phenyl ring is functionalized with a sulfonyl chloride group, which can then be reacted with various amines to create a library of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides. bioorganica.org.ua This modification was pursued in the search for new anticancer agents, as the sulfonamide moiety is a well-known pharmacophore in many anticancer drugs. bioorganica.org.uabioorganica.org.ua Although the resulting sulfonamide derivatives of this compound did not exhibit significant cytotoxicity in the reported studies, this work demonstrates a rational approach to scaffold modification aimed at expanding the therapeutic applications of the isocoumarin core. bioorganica.org.uaresearchgate.net The design strategy leverages the established biological relevance of both the isocoumarin scaffold and the sulfonamide functional group to create novel chemical entities.

Molecular Hybridization and Bioisosteric Replacement Strategies

Molecular hybridization and bioisosteric replacement are advanced rational design strategies that have been implicitly and explicitly applied in the study of 3-phenyl-1H-isochromen-1-ones.

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with an enhanced affinity for a specific target or a broader spectrum of biological activity. The synthesis of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides is a clear example of molecular hybridization. bioorganica.org.uaresearchgate.net Here, the this compound scaffold is covalently linked to a sulfonamide moiety. This creates a hybrid structure that incorporates features of both isocoumarins and the sulfonamide class of compounds, which are known to possess a wide range of biological activities. bioorganica.org.ua

Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound that retains or improves upon the desired biological activity. This technique is a cornerstone of medicinal chemistry for optimizing lead compounds. In the context of this compound research, the various substituents placed on the 3-phenyl ring can be viewed as bioisosteric replacements for one another. For example:

The hydroxyl (-OH) and methoxy (-OCH₃) groups are classical bioisosteres. SAR studies showed that while both are electron-donating, the hydroxyl group was superior for antioxidant activity, likely due to its hydrogen-donating ability, whereas the methoxy group was slightly more favorable for antiplatelet activity. researchgate.net

The replacement of a hydrogen atom with a chlorine atom (a halogen) is another common bioisosteric switch. This modification dramatically altered the electronic properties of the phenyl ring, leading to the most potent antiplatelet activity in the series, while diminishing antioxidant effects. researchgate.net

These strategies allow medicinal chemists to systematically probe the structural and electronic requirements of the target binding site, leading to the optimization of potency and other pharmacological properties. nih.gov

Computational and Theoretical Investigations of 3 Phenyl 1h Isochromen 1 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govyoutube.com This method is instrumental in understanding the interactions between a ligand, such as a 3-phenyl-1H-isochromen-1-one derivative, and its biological target, typically a protein. nih.govnih.govyoutube.com Such simulations are crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. nih.govresearchgate.net

In studies of this compound analogues, molecular docking has been employed to investigate their potential as antioxidant and antiplatelet agents. researchgate.neteurekaselect.comnih.gov For instance, docking simulations have been performed to understand the binding modes of these compounds with enzymes like cyclooxygenase-1 (COX-1), a key enzyme in platelet aggregation. eurekaselect.comnih.gov The results of these simulations, including binding energies and specific amino acid interactions, help to explain the observed biological activities and guide the synthesis of more potent derivatives. researchgate.neteurekaselect.comnih.gov

The following table summarizes representative findings from molecular docking studies on related isocoumarin (B1212949) and chromone (B188151) derivatives, illustrating the types of interactions observed.

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Chromone Derivative | HERA Protein | Not Specified | -9.6 to -7.5 |

| Chromone Derivative | Peroxiredoxins (3MNG) | Not Specified | Not Specified |

| Thiazolidin-4-one Derivative | C-KIT Tyrosine Kinase | Lysine 623 | Not Specified |

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.descispace.comdaniel-rohr.eu DFT calculations are valuable for understanding the geometric and electronic properties of molecules like this compound, which in turn can be correlated with their reactivity and biological activity. mpg.descispace.comdaniel-rohr.eu

These calculations can provide insights into various molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's ability to donate or accept electrons. mdpi.com The distribution of electron density, electrostatic potential maps, and orbital shapes can also be determined, offering a detailed picture of the molecule's reactive sites. researchgate.net In the context of this compound systems, DFT can be used to rationalize the structure-activity relationships observed in experimental studies. mdpi.comresearchgate.net For example, by calculating the electronic properties of different substituted analogues, researchers can predict which functional groups are likely to enhance a particular biological activity. mdpi.comresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov QSAR models are developed by correlating variations in the physicochemical properties of molecules with their observed biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For classes of compounds like isocoumarins and chromones, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and antioxidant effects. researchgate.netnih.govnih.gov The models generated from these studies can highlight the importance of specific molecular descriptors, such as electronic, steric, and hydrophobic properties, in determining the biological response. nih.govnih.gov For this compound systems, QSAR can be a powerful tool to guide the design of new analogues with improved potency and selectivity. researchgate.netnih.gov

The following table outlines the general steps involved in a QSAR study.

| Step | Description |

|---|---|

| 1. Data Set Selection | A series of compounds with known biological activities is chosen. |

| 2. Molecular Descriptor Calculation | Physicochemical properties (e.g., logP, molar refractivity, electronic parameters) are calculated for each compound. |

| 3. Model Development | Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating descriptors with activity. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Prediction | The validated model is used to predict the activity of new compounds. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.govresearchgate.netnih.govcell4pharma.com These predictions help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development. nih.govresearchgate.netnih.govcell4pharma.com

For this compound and its derivatives, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netfrontiersin.org Toxicity predictions can also be made for endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. researchgate.netfrontiersin.org These in silico assessments are valuable for prioritizing which compounds should be advanced to more resource-intensive preclinical and clinical studies. nih.govfrontiersin.orgmdpi.com

| Property | Importance in Drug Development |

|---|---|

| Aqueous Solubility | Affects absorption and formulation. |

| Caco-2 Permeability | Predicts intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Determines if a compound can reach the central nervous system. |

| Cytochrome P450 Inhibition | Indicates potential for drug-drug interactions. |

| hERG Inhibition | Assesses risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts potential for causing DNA mutations. |

Advanced Applications and Materials Science Development

Application in Organic Light-Emitting Diodes (OLEDs)

While direct applications of 3-Phenyl-1H-isochromen-1-one in commercial OLEDs have not been extensively reported, its fluorescent characteristics suggest its potential as a building block for novel emitter materials. The development of efficient and stable emitters is a critical area of research in OLED technology.

The design of efficient fluorescent emitters for OLEDs often involves creating molecules with Hybridized Local and Charge-Transfer (HLCT) excited states. In such molecules, the lowest singlet excited state (S₁) possesses a mixed character of a locally excited (LE) state and a charge-transfer (CT) state. This hybridization is crucial for achieving high photoluminescence quantum yields in the solid state, a prerequisite for efficient OLEDs.

Theoretical studies on related 3-phenyl coumarin (B35378) structures provide insights into the intramolecular charge transfer (ICT) characteristics that are fundamental to the HLCT concept. researchgate.net The isocoumarin (B1212949) core can act as an electron-accepting unit, while the phenyl substituent can be modulated to fine-tune the electronic properties. For a molecule to be a successful HLCT emitter, a delicate balance between the LE and CT components is necessary. While specific computational studies on the excited states of this compound are not widely available, the general principles of ICT in similar coumarin derivatives suggest that strategic modifications to the phenyl ring or the isocoumarin core could lead to the development of HLCT emitters based on this scaffold. researchgate.net

The electroluminescent properties of a material are its light-emitting characteristics when subjected to an electric field, which is the fundamental principle of OLEDs. For a compound like this compound to be a viable candidate for an OLED emitter, it would need to exhibit efficient electroluminescence.

Although specific electroluminescence data for this compound is not readily found in the literature, studies on other coumarin derivatives have demonstrated their potential in OLED devices. For instance, various coumarin derivatives have been synthesized and utilized as the emitting layer in non-doped OLEDs, exhibiting emissions from blue to green. tandfonline.com The performance of these devices, characterized by parameters such as luminance efficiency, is a key indicator of the material's suitability. The investigation into the electroluminescence of this compound and its derivatives would be a critical step in assessing their practical utility in OLED technology.

Fluorescent Properties and Potential in Luminescent Materials

The inherent fluorescence of the isocoumarin scaffold forms the basis of its potential in luminescent materials. Recent research has focused on the synthesis and photophysical characterization of 3-substituted isocoumarins, including this compound.

A novel metal-free synthesis method has been developed for 3-substituted isocoumarins, allowing for the production of various derivatives, including this compound. tandfonline.com The photophysical properties of these compounds have been evaluated, revealing their potential as fluorescent materials. In tetrahydrofuran (B95107) (THF), this compound and its derivatives exhibit notable photoluminescence. tandfonline.com

The UV-vis absorption and fluorescence emission spectra of this compound in THF have been experimentally determined. The absorption spectrum shows a maximum absorption peak (λₐ) around 280 nm, with one or more bands in the 300-400 nm range. tandfonline.com The molar extinction coefficients for these peaks are significant, indicating allowed intramolecular electron transitions. tandfonline.com The emission wavelengths are primarily concentrated around 420 nm, which corresponds to a purple fluorescence. tandfonline.com

A key characteristic of these isocoumarin derivatives is their large Stokes shift, with values ranging from 3978 to 6678 cm⁻¹. tandfonline.com A large Stokes shift is advantageous for luminescent materials as it minimizes self-absorption, where emitted light is reabsorbed by other molecules of the same compound. This property is particularly beneficial for applications in fluorescent probes and imaging. Furthermore, the absolute fluorescence quantum yield of these isocoumarin derivatives has been reported to be as high as 14%. tandfonline.com The quantum yield is a measure of the efficiency of the fluorescence process.

| Compound | Solvent | Absorption Max (λₐ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| This compound and derivatives | THF | ~280 and 300-400 | ~420 | 3978 - 6678 | Up to 14% |

The promising fluorescent properties of this compound and its derivatives, particularly their significant Stokes shift and respectable quantum yield, underscore their potential for development as novel luminescent materials for a variety of applications in materials science.

Future Research Trajectories and Interdisciplinary Challenges

Innovation in Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of 3-aryl isocoumarins, including 3-Phenyl-1H-isochromen-1-one, has traditionally relied on methods that, while effective, often involve transition metal catalysts, harsh reaction conditions, or multi-step procedures. mdpi.comuniba.itnih.gov The future of synthesizing these compounds is increasingly geared towards green chemistry principles, emphasizing sustainability, efficiency, and atom economy. benthamdirect.comeurekalert.orgeurekaselect.com

Key areas for innovation include:

Metal-Free Synthesis: Developing novel synthetic routes that circumvent the need for hazardous and costly metal catalysts is a primary goal. A recently developed metal-free method involves a sequential O-acylation/intramolecular Wittig reaction, which offers high functional group tolerance and excellent yields under mild conditions. mdpi.com

Catalyst Optimization: For metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), research is focused on creating more robust and reusable catalysts. uniba.itnih.govorganic-chemistry.org The use of ionic liquids as a reaction medium, for instance, has shown promise in improving yields and selectivity in Palladium-catalyzed couplings. uniba.it

One-Pot Reactions: Designing cascade or domino reactions where multiple bond-forming events occur in a single pot significantly enhances efficiency. organic-chemistry.orgmdpi.com These approaches reduce the need for intermediate purification steps, saving time, solvents, and energy. mdpi.com

C-H Activation: Direct C-H activation/annulation strategies are emerging as powerful tools for constructing the isocoumarin (B1212949) core. uniba.itnih.gov Refining these methods to operate under milder conditions and with broader substrate scopes remains an active area of research. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagents | Potential for Improvement |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Direct coupling of benzoic acids and vinylarenes. uniba.it | Pd(OAc)2 in ionic liquids. uniba.it | Improving yields for substrates with electron-withdrawing groups. uniba.it |

| Rhodium-Catalyzed C-H Annulation | Cascade reaction of enaminones with iodonium (B1229267) ylides. nih.gov | Rh(III) complexes. nih.gov | Expanding the substrate scope and reducing catalyst loading. |

| Copper-Catalyzed Domino Reaction | Proceeds from o-halobenzoic acids and 1,3-diketones. organic-chemistry.org | Copper(I) catalyst, ligand-free. organic-chemistry.org | Exploring alternative, more benign solvent systems. |

| Metal-Free Wittig Reaction | Sequential O-acylation and intramolecular Wittig reaction. mdpi.com | (2-carboxybenzyl)triphenylphosphonium bromide, triethylamine. mdpi.com | Optimizing reaction times and scalability. |

Deeper Mechanistic Understanding of Pharmacological Actions

Initial studies have identified this compound derivatives as potent antioxidant and antiplatelet agents. researchgate.neteurekaselect.combenthamdirect.comnih.gov However, a comprehensive understanding of their mechanism of action at the molecular level is still in its infancy. Future research must focus on elucidating the precise interactions between these compounds and their biological targets.

Key research questions include:

Target Identification: While inhibition of the cyclooxygenase-1 (COX-1) enzyme is a proposed mechanism for antiplatelet activity, further studies are needed to confirm this and identify other potential protein targets. eurekaselect.comnih.gov

Structure-Activity Relationship (SAR): Systematic modification of the this compound scaffold is crucial to build detailed SAR models. researchgate.netfrontiersin.org This involves synthesizing a library of analogs with varied substituents on both the phenyl and isocoumarin rings to determine which structural features are critical for potency and selectivity. researchgate.netfrontiersin.org

Biochemical and Cellular Assays: Moving beyond initial screening assays, researchers need to employ a battery of biochemical and cell-based assays to probe the effects of these compounds on specific signaling pathways involved in oxidative stress and platelet aggregation. researchgate.net

Exploration of Novel Therapeutic Avenues and Disease Targets

The established antioxidant and antiplatelet properties of this compound suggest its potential utility in cardiovascular diseases. researchgate.neteurekaselect.combenthamdirect.com However, the isocoumarin scaffold is known for a wide range of biological activities, opening the door to exploring this compound class for other therapeutic applications. researchgate.net

Potential new directions include:

Antimicrobial Activity: Isocoumarin derivatives have shown promise as antimicrobial agents. researchgate.net Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover new leads for anti-infective drugs. Docking studies have suggested that the isocoumarin nucleus can interact with key bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase. researchgate.net

Anticancer Properties: Many natural and synthetic isocoumarins exhibit antitumor activity. nih.gov Investigating the cytotoxic effects of this compound derivatives against various cancer cell lines and exploring their potential to inhibit targets like carbonic anhydrase IX and XII, which are associated with tumors, could be a fruitful avenue. nih.gov

Enzyme Inhibition: The core structure is a versatile scaffold for designing enzyme inhibitors. researchgate.netnih.gov Beyond COX-1, systematic screening against other clinically relevant enzymes (e.g., proteases, kinases, integrases) could identify entirely new therapeutic applications. nih.gov

| Potential Therapeutic Area | Known Activity of Isocoumarins | Potential Molecular Target(s) | Research Approach |

|---|---|---|---|

| Cardiovascular Disease | Antiplatelet and antioxidant activities. researchgate.neteurekaselect.com | Cyclooxygenase-1 (COX-1). eurekaselect.comnih.gov | In-depth mechanism of action studies, in vivo models of thrombosis. |

| Infectious Disease | Antifungal and antibacterial properties. researchgate.net | UDP-N-acetylmuramate-L-alanine ligase. researchgate.net | Screening against diverse microbial strains, mechanism of resistance studies. |

| Oncology | Antitumor and antiangiogenic effects. nih.govresearchgate.net | Carbonic Anhydrase IX/XII, various kinases. nih.gov | Cytotoxicity screening, cell cycle analysis, in vivo tumor models. |

| Antiviral Therapy | Anti-HIV activity reported for some derivatives. researchgate.netnih.gov | HIV-1 Integrase. nih.gov | Screening against viral enzymes and replication assays. |

Advanced Computational Chemistry for Predictive Design

In silico methods are indispensable tools for accelerating the drug discovery process. biointerfaceresearch.com For this compound, computational chemistry can guide the synthesis of new derivatives with enhanced potency and improved pharmacokinetic profiles. researchgate.netnih.gov

Future computational efforts should focus on:

Molecular Docking and Dynamics: Advanced docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins. researchgate.netresearchgate.netjyu.fi Molecular dynamics simulations can further refine these models, providing insights into the stability of the ligand-protein complex over time. jyu.fi

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

ADME Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the drug-likeness of designed molecules at an early stage, helping to prioritize compounds with favorable pharmacokinetic properties for synthesis. nih.govjocpr.com

Translational Research and Scale-Up for Practical Applications

The ultimate goal of this research is to translate promising laboratory findings into tangible clinical benefits. leicabiosystems.com This requires bridging the gap between basic discovery and clinical application, a process that involves significant interdisciplinary challenges.

Key steps and challenges include:

Preclinical Development: Promising lead compounds must undergo rigorous preclinical testing in animal models to evaluate their efficacy, pharmacokinetics, and safety before they can be considered for human trials.

Scalable Synthesis: A significant challenge is the development of a synthetic route that is not only efficient and sustainable but also economically viable and scalable for the production of kilogram quantities of the active compound required for advanced testing and potential commercialization. The successful gram-scale synthesis of an isocoumarin via a Rh-catalyzed reaction demonstrates the feasibility of this step, but further optimization is needed. nih.gov

Interdisciplinary Collaboration: Successful translation requires a concerted effort from medicinal chemists, pharmacologists, toxicologists, and clinicians. leicabiosystems.com Establishing these collaborative frameworks early in the development process is crucial for navigating the complex path from a molecule to a medicine. leicabiosystems.com

Q & A

Q. What synthetic methodologies are effective for preparing 3-Phenyl-1H-isochromen-1-one, and how can reaction yields be optimized?

this compound is commonly synthesized via triflic acid-mediated cyclization of ortho-alkynylbenzoates or intramolecular halolactonization using reagents like PhICl. Key steps include:

- Cyclization conditions : Triflic acid promotes sequential cyclization at room temperature, yielding 84% of the product (mp 83–84°C) .

- Halolactonization : PhICl-mediated reactions achieve 83% yield (mp 87–88°C), with purification via silica gel chromatography (2% EtOAc/PE) .

- Optimization : Control reaction time, temperature, and stoichiometry of electrophilic reagents to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

- ¹H NMR : Characteristic signals include δ 8.22–8.33 ppm (aromatic protons adjacent to the carbonyl group) and δ 6.85–6.98 ppm (isochromenone ring proton) .

- ¹³C NMR : Key peaks at δ 162.4 (carbonyl carbon) and δ 153.6 (oxygen-bearing carbon) confirm lactone ring formation .

- IR : Strong absorption bands near 1641 cm⁻¹ (C=O stretch) and 1494–1544 cm⁻¹ (aromatic C=C) .

Q. What crystallographic tools are recommended for resolving structural ambiguities in isochromenone derivatives?

- SHELX programs : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle high-resolution or twinned data and are compatible with modern crystallographic pipelines .

- H-atom parameterization : Geometrically constrain H atoms (C–H = 0.95–1.00 Å) during refinement to improve accuracy .

Q. How can researchers ensure reproducibility of spectral data for this compound across different laboratories?

- Standardized protocols : Use identical NMR solvents (e.g., CDCl₃) and spectrometers (e.g., 400–600 MHz) to minimize variability .

- Cross-validation : Compare melting points (83–88°C) and spectral data with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in aromatic proton shifts (e.g., δ 7.36–7.42 vs. δ 7.43–7.54) may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts.

- Conformational dynamics : Rotameric equilibria in solution may split signals .

- Resolution : Use higher-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping peaks .

Q. What strategies are effective for modifying the this compound scaffold to enhance bioactivity?

- Substituent introduction : Replace the phenyl group with fluorobenzyl or chlorophenyl groups via Friedel-Crafts acylation or Suzuki coupling .

- Lactone ring functionalization : Introduce trifluoromethyl or hydroxy groups at position 7 to alter electronic properties .

- Validation : Use X-ray crystallography to confirm regioselectivity and avoid steric clashes .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize transition states for cyclization reactions using Gaussian or ORCA software.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

- Validation : Cross-check computational results with experimental kinetic data .

Q. What experimental designs are critical for studying the stability of this compound under varying conditions?

- Stress testing : Expose the compound to heat (60–80°C), light, and humidity, then monitor degradation via HPLC .

- Kinetic studies : Use Arrhenius plots to predict shelf-life at room temperature.

- Byproduct analysis : Characterize decomposition products (e.g., hydrolyzed lactones) using LC-MS .

Retrosynthesis Analysis